molecular formula C14H14N4OS B12607125 6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-70-5

6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol

Cat. No.: B12607125
CAS No.: 646510-70-5
M. Wt: 286.35 g/mol
InChI Key: PJBZOZNAHALCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2,5-Dimethylphenyl)methylsulfanyl]-9H-purin-2-ol is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 2,5-dimethylphenylmethylsulfanyl group. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a halogenated purine derivative with a 2,5-dimethylphenylmethylsulfanyl group. The reaction typically requires the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-[(2,5-Dimethylphenyl)methylsulfanyl]-9H-purin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles such as amines or alkoxides.

Common reagents and conditions used in these reactions include polar aprotic solvents, bases, and catalysts to facilitate the reaction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(2,5-Dimethylphenyl)methylsulfanyl]-9H-purin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of viral enzymes, thereby preventing viral replication. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-[(2,5-Dimethylphenyl)methylsulfanyl]-9H-purin-2-ol can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern on the purine ring, which may confer distinct biological properties.

Properties

CAS No.

646510-70-5

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

6-[(2,5-dimethylphenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C14H14N4OS/c1-8-3-4-9(2)10(5-8)6-20-13-11-12(16-7-15-11)17-14(19)18-13/h3-5,7H,6H2,1-2H3,(H2,15,16,17,18,19)

InChI Key

PJBZOZNAHALCEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=O)NC3=C2NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.